![molecular formula C28H46Si2 B12641065 (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] CAS No. 919364-37-7](/img/structure/B12641065.png)
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] is a chemical compound known for its unique structure and properties. It consists of a phenylene ring substituted with diethynyl groups at the 2 and 5 positions, and each ethynyl group is further bonded to a tri(propan-2-yl)silane moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the core structure.
Sonogashira Coupling: The diiodobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. This step introduces the ethynyl groups.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Hydrosilylation: The resulting diethynylbenzene is then subjected to hydrosilylation with tri(propan-2-yl)silane in the presence of a platinum catalyst to yield the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or aminated derivatives
Wissenschaftliche Forschungsanwendungen
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] has several applications in scientific research:
Material Science: Used in the synthesis of advanced polymers and nanomaterials due to its ability to form stable, conjugated structures.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives
Wirkmechanismus
The mechanism of action of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins or altering the expression of certain genes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Diethynyl-1,4-phenylene)bis[tri(methyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(ethyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(butyl)silane]
Uniqueness
- Structural Differences : The presence of tri(propan-2-yl)silane groups makes it more sterically hindered compared to its methyl or ethyl counterparts.
- Reactivity : The compound exhibits different reactivity patterns due to the bulkiness of the tri(propan-2-yl)silane groups.
- Applications : Its unique structure allows for specific applications in material science and organic synthesis that are not possible with similar compounds .
Eigenschaften
CAS-Nummer |
919364-37-7 |
|---|---|
Molekularformel |
C28H46Si2 |
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
[2,5-diethynyl-4-tri(propan-2-yl)silylphenyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C28H46Si2/c1-15-25-17-28(30(22(9)10,23(11)12)24(13)14)26(16-2)18-27(25)29(19(3)4,20(5)6)21(7)8/h1-2,17-24H,3-14H3 |
InChI-Schlüssel |
RAKBPWORLNSNMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC(=C(C=C1C#C)[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



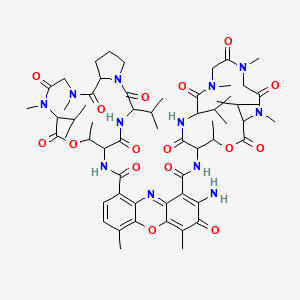
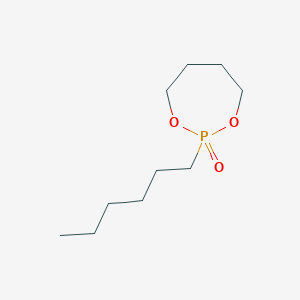
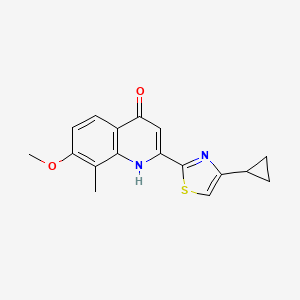
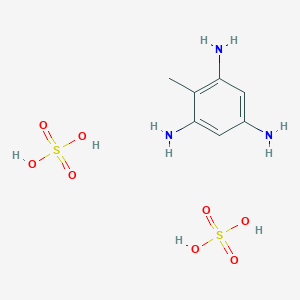
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
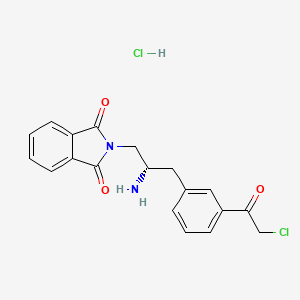
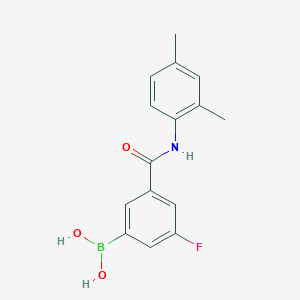
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
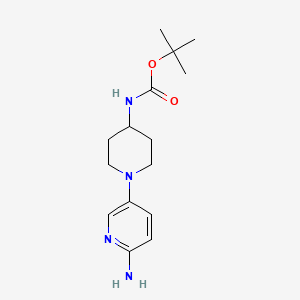
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
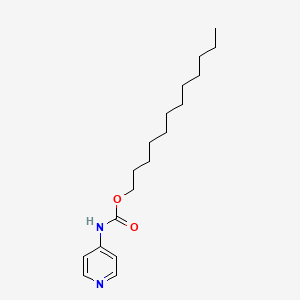

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
